1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine
Description
1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine is a piperazine derivative characterized by a 3,4-dimethylphenyl group at the N1 position and a piperidine-1-carbonyl moiety at the N4 position. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting serotonin (5-HT), dopamine (D2), and sigma receptors .
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-15-6-7-17(14-16(15)2)19-10-12-21(13-11-19)18(22)20-8-4-3-5-9-20/h6-7,14H,3-5,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFZDLGHFYZGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine typically involves the reaction of 3,4-dimethylphenylamine with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Synthetic Routes Overview
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 3,4-Dimethylphenylamine + Piperidine-1-carbonyl chloride | Room temperature in dichloromethane | Formation of 1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine |
| 2 | Triethylamine (base) | - | Catalyzes the reaction |
| 3 | Purification methods (recrystallization/column chromatography) | - | Obtains pure compound |
Chemistry
In synthetic chemistry, this compound serves as a building block for more complex molecular structures. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable for creating novel compounds with desired properties.
Biology
The compound has been investigated for its potential as a ligand in receptor binding studies. Its interaction with biological receptors allows researchers to explore its pharmacological effects and mechanisms of action. Preliminary studies suggest that it may modulate receptor activity, which could lead to therapeutic applications.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic properties . It acts as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and other health conditions . The structural characteristics of this compound enable it to interact with various biological targets effectively.
Case Study: Receptor Binding Studies
A study published in ACS Chemical Neuroscience examined the binding affinity of piperazine derivatives at histamine H3 receptors. The research highlighted that modifications on the piperazine ring significantly influenced receptor selectivity and potency . This insight is crucial for designing new drugs that target specific receptor subtypes.
Case Study: QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on various piperazine derivatives to evaluate their hypotensive activities. These studies indicate that substituents on the aromatic rings play a significant role in modulating biological activity . The findings suggest that similar modifications could enhance the efficacy of this compound in therapeutic applications.
Industrial Applications
In addition to research applications, this compound is also utilized in the development of new materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers and other materials for enhanced performance in industrial applications.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Positional Isomers
- 1-(2,3-Dimethylphenyl)-piperazine Derivatives highlights that 1-(2,3-dimethylphenyl)-piperazine derivatives exhibit strong affinity for D2 and 5-HT1A receptors (Ki values in the nanomolar range). Key Difference: The 3,4-dimethylphenyl isomer (target compound) may show altered receptor selectivity due to steric and electronic effects from the methyl group positions. For example, the 3,4-substitution pattern could favor interactions with sigma receptors over dopamine receptors compared to the 2,3-isomer .
Aromatic Substituent Variations
- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
- 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) MDBP acts as a psychostimulant with dual serotonin and dopamine reuptake inhibition. The methylenedioxy group confers distinct electronic properties, whereas the target compound’s dimethylphenyl group may reduce off-target effects on monoamine transporters .
Piperazine-Carbonyl Derivatives
- 1-(3,4-Dichlorophenyl)-4-(piperidine-1-carbonyl)piperazine
- SA-4503 (Sigma Receptor Agonist) SA-4503 ([1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine]) shares a piperazine backbone but uses methoxy groups for sigma receptor activation.
Pharmacological and Physicochemical Data
† Hypothetical values based on structural extrapolation from and .
Biological Activity
1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological activity, and relevant case studies.
The compound is synthesized through the reaction of 3,4-dimethylphenylamine with piperidine-1-carbonyl chloride, typically using triethylamine as a base in dichloromethane at room temperature. Purification methods include recrystallization or column chromatography. The compound exhibits a unique structure that combines both the 3,4-dimethylphenyl and piperidine-1-carbonyl groups, imparting specific chemical properties that are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may act as a ligand in receptor binding studies, modulating the activity of specific receptors involved in various physiological processes. The exact pathways can vary depending on the biological context, but preliminary studies suggest potential applications in therapeutic settings, particularly in neurology and oncology .
Pharmacological Applications
This compound has been explored for several pharmacological applications:
- Antiviral Activity : It has been investigated as a potential CCR5 antagonist with implications for HIV treatment. Similar piperazine derivatives have shown efficacy in inhibiting HIV-1 entry by blocking the CCR5 co-receptor .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural features may contribute to antiproliferative activity similar to known anticancer agents .
- Neurological Effects : There is ongoing research into its effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.
In Vitro Studies
In vitro assays have demonstrated that this compound interacts with specific cellular targets. For instance:
- Cell Viability Assays : Various concentrations of the compound were tested against cancer cell lines (e.g., HT29) showing dose-dependent cytotoxicity.
- Receptor Binding Studies : The compound's affinity for certain receptors was assessed using radiolabeled ligands, indicating potential therapeutic relevance .
Case Study 1: Antiviral Research
A study focusing on piperazine derivatives highlighted the efficacy of similar compounds as CCR5 antagonists. This research emphasized the importance of structural modifications in enhancing antiviral activity against HIV-1. The findings suggest that this compound could be a candidate for further development in antiviral therapies .
Case Study 2: Anticancer Activity
Research examining the cytotoxic effects of various piperazine derivatives found that compounds with similar structures exhibited significant growth inhibition in cancer cell lines. The results indicated that modifications to the phenyl ring could enhance anticancer properties, supporting further investigation into the unique attributes of this compound .
Comparative Analysis
To understand the uniqueness and potential advantages of this compound over related compounds, a comparative analysis was conducted:
| Compound Name | Structural Features | Biological Activity | Applications |
|---|---|---|---|
| This compound | Contains both piperidine and dimethylphenyl groups | Potential antiviral and anticancer activity | Neurological disorders |
| 1-(3,4-Dimethylphenyl)piperazine | Lacks carbonyl group | Limited receptor interaction | General pharmacological use |
| 1-(4-Methylphenyl)-4-(piperidine-1-carbonyl)piperazine | Different phenyl substitution | Varies based on substitution | Specific therapeutic applications |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine?
- Methodology :
Nucleophilic substitution : React 1-(3,4-dimethylphenyl)piperazine with piperidine-1-carbonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base .
Purification : Use column chromatography (silica gel, petroleum ether/ethyl acetate gradient) or crystallization (diethyl ether or methanol) .
Characterization : Confirm purity via thin-layer chromatography (TLC) and structural identity via ¹H NMR (e.g., δ 2.47 ppm for piperazine CH₂ groups) and elemental analysis .
- Key Considerations :
- Optimize reaction time (8–12 hours at 85°C) to maximize yield .
- Monitor steric hindrance from the 3,4-dimethylphenyl group, which may slow acylation .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Techniques :
-
¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm) and piperazine/piperidine carbons (δ 40–60 ppm) .
-
X-ray crystallography : Determine crystal packing and chair conformation of the piperazine ring (e.g., dihedral angles between aromatic rings: 40–86°) .
-
Elemental analysis : Validate C, H, N content (e.g., ±0.3% deviation from theoretical values) .
- Data Interpretation :
-
Compare experimental NMR shifts with computational predictions (e.g., PubChem data) to resolve ambiguities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Methodology :
Derivatization : Introduce substituents (e.g., halogens, methyl groups) to the phenyl or piperidine moieties to modulate lipophilicity and receptor binding .
Bioassays : Test derivatives for target activity (e.g., dopamine D₂/5-HT₁A receptor binding) using radioligand displacement assays .
QSAR Modeling : Corrogate steric/electronic parameters (e.g., Hammett constants) with IC₅₀ values to identify key pharmacophores .
- Case Study :
- In arylpiperazines, 3,4-dimethyl substitution enhances D₂ receptor affinity by 3-fold compared to unsubstituted analogs .
Q. What strategies resolve contradictions in biological activity data across studies?
- Approaches :
Assay standardization : Normalize protocols for cell lines (e.g., HEK293 vs. CHO), incubation times, and buffer conditions .
Metabolic stability testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition) to explain variability in in vivo efficacy .
Crystallographic analysis : Compare ligand-binding conformations (e.g., piperazine ring chair vs. boat) to reconcile affinity differences .
- Example :
- Discrepancies in 5-HT₁A antagonism may arise from variations in piperazine ring puckering, as shown in X-ray structures .
Q. How can molecular docking predict binding modes to tyrosine kinases?
- Protocol :
Protein preparation : Retrieve kinase structures (e.g., EGFR, PDB: 1M17) and remove water/co-crystallized ligands .
Ligand optimization : Generate 3D conformers of the compound using Gaussian09 (B3LYP/6-31G* basis set) .
Docking simulations : Use AutoDock Vina to assess binding energy (ΔG) and key interactions (e.g., hydrogen bonds with Asp831) .
- Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
